2-(Cyclododecylsulfanyl)pyridine

Description

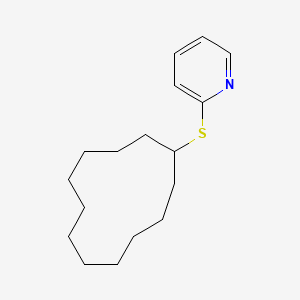

2-(Cyclododecylsulfanyl)pyridine is a pyridine derivative substituted with a cyclododecylthio (–S–C₁₂H₂₃) group. The pyridine ring provides aromaticity and basicity, while the bulky cyclododecyl substituent introduces steric hindrance and lipophilicity. The sulfur atom in the thioether group allows for unique redox behavior and coordination chemistry, distinguishing it from other pyridine derivatives .

Properties

CAS No. |

122334-52-5 |

|---|---|

Molecular Formula |

C17H27NS |

Molecular Weight |

277.5 g/mol |

IUPAC Name |

2-cyclododecylsulfanylpyridine |

InChI |

InChI=1S/C17H27NS/c1-2-4-6-8-12-16(13-9-7-5-3-1)19-17-14-10-11-15-18-17/h10-11,14-16H,1-9,12-13H2 |

InChI Key |

ZPKAVDDWUALVLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)SC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclododecylsulfanyl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with cyclododecylthiol. One common method is the reaction of 2-chloropyridine with cyclododecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclododecylsulfanyl)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclododecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the cyclododecylsulfanyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Modified pyridine derivatives.

Substitution: Various functionalized pyridine derivatives.

Scientific Research Applications

2-(Cyclododecylsulfanyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.

Industry: Utilized in the production of materials with unique properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Cyclododecylsulfanyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the cyclododecylsulfanyl group can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Effects on Pyridine Derivatives

Notes:

- Thioether vs. Halogenated Groups : The cyclododecylthio group is electron-donating, enhancing pyridine’s basicity compared to electron-withdrawing chloro or bromo substituents . Its bulkiness reduces reaction rates in sterically sensitive processes (e.g., nucleophilic substitution), unlike bromoethylpyridine, which readily participates in SN2 reactions .

- Sulfanyl vs. Sulfinyl : The sulfinyl group in 2-(2-propenylsulfinyl)pyridine increases polarity and oxidative stability compared to the thioether in this compound, making it more soluble in polar solvents .

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Key Findings :

- The cyclododecyl group drastically increases lipophilicity, favoring membrane permeability in biological systems but limiting aqueous solubility. This contrasts with chloromethylpyridine, which is more hydrophilic .

- Unlike sulfinyl derivatives, the thioether group in this compound is less prone to oxidation under ambient conditions, enhancing stability in storage .

Comparative Insights :

- Bioactivity : While imidazole- and dihydropyridine-containing analogs (e.g., and ) exhibit direct pharmacological effects, this compound’s large substituent may limit target binding but enhance carrier capabilities in drug formulations .

- Coordination Chemistry : The thioether group can act as a soft ligand for transition metals, similar to ethynyl groups in 2-(2-Phenylethynyl)pyridine, but with weaker coordination strength compared to sulfinyl or imidazole moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.